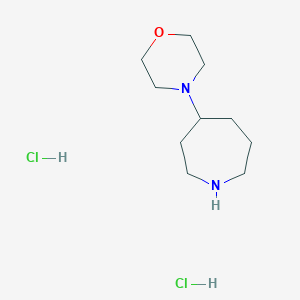

4-(4-Morpholinyl)azepane dihydrochloride

Vue d'ensemble

Description

4-(4-Morpholinyl)azepane dihydrochloride is a chemical compound that belongs to the class of azepane derivatives. Azepane derivatives are known for their diverse applications in synthetic chemistry and biology. This compound is characterized by the presence of a morpholine ring attached to an azepane ring, and it is commonly used in various scientific research fields due to its unique chemical properties.

Méthodes De Préparation

The synthesis of 4-(4-Morpholinyl)azepane dihydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of linear precursors followed by functionalization. For instance, the preparation of azepane derivatives often involves the use of palladium-catalyzed reactions under mild conditions, which allow for the formation of highly functionalized azepanes . Another approach includes the dearomative ring expansion of nitroarenes, which is mediated by blue light and occurs at room temperature . Industrial production methods typically involve one-pot synthesis procedures that are efficient and cost-effective .

Analyse Des Réactions Chimiques

4-(4-Morpholinyl)azepane dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts, dehydrating agents, and nitroarenes . The major products formed from these reactions are highly functionalized azepanes, which can be further derivatized for specific applications .

Applications De Recherche Scientifique

Pharmacological Properties

4-(4-Morpholinyl)azepane dihydrochloride is primarily recognized for its role as a pharmaceutical agent. It belongs to a class of compounds known as azepines, which are characterized by a seven-membered ring structure containing nitrogen atoms. The unique structural features of azepines contribute to their diverse biological activities.

Key Pharmacological Activities:

- Anticancer Activity: Research indicates that azepine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, specific Mannich bases derived from azepines have shown increased potency against human colon cancer cell lines compared to standard chemotherapeutics like 5-fluorouracil .

- Neurological Effects: Compounds within this class have been reported to modulate neurotransmitter systems, making them potential candidates for treating neurological disorders such as Parkinson's disease and Alzheimer's disease .

Therapeutic Applications

Given its pharmacological properties and mechanisms of action, this compound shows promise in various therapeutic contexts:

- Cancer Treatment: As mentioned earlier, the compound's ability to target cancer cells positions it as a candidate for anticancer therapies. Ongoing research focuses on optimizing its efficacy and minimizing side effects through structural modifications .

- Metabolic Disorders: The modulation of nuclear receptors opens avenues for developing treatments for conditions such as hypercholesterolemia and obesity. By targeting these pathways, the compound may help regulate lipid levels and improve metabolic health .

- Neurological Disorders: The potential neuroprotective effects of azepine derivatives suggest they could be explored for managing diseases characterized by neurodegeneration or cognitive decline .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of azepine derivatives, including this compound:

Mécanisme D'action

The mechanism of action of 4-(4-Morpholinyl)azepane dihydrochloride involves its ability to modulate lysosomal pH by facilitating the transmembrane transport of anions . This compound acts as a mobile carrier for chloride anions, disrupting the homeostasis of lysosomal pH and inactivating lysosomal enzymes. This unique mechanism makes it a valuable tool for studying cellular processes and developing therapeutic agents for lysosome-involved diseases .

Comparaison Avec Des Composés Similaires

4-(4-Morpholinyl)azepane dihydrochloride can be compared with other similar compounds such as azepines, benzodiazepines, oxazepines, and thiazepines . While these compounds share a similar seven-membered ring structure, this compound is unique due to the presence of the morpholine ring, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various scientific research applications.

Activité Biologique

4-(4-Morpholinyl)azepane dihydrochloride is a chemical compound classified as an azepane derivative. It features a morpholine ring attached to an azepane structure, making it a subject of interest in synthetic chemistry and biological research. This compound has been explored for its potential applications in drug development and other scientific fields due to its unique chemical properties.

The biological activity of this compound is primarily linked to its ability to modulate lysosomal pH through the facilitation of transmembrane transport of anions. This mechanism is crucial for various cellular processes, including enzyme activity and cellular signaling pathways.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties, including:

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, potentially acting as a PARP-1 inhibitor. This class of compounds is known for inducing synthetic lethality in cancer cells, particularly in tumor types that rely on DNA repair mechanisms involving PARP enzymes .

- Cytotoxic Effects : In vitro assays have demonstrated that the compound can induce apoptosis in cancer cell lines, with studies indicating a dose-dependent increase in apoptosis rates .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it can be compared with other compounds in the azepane class and related structures.

| Compound Name | IC50 (µM) | Mechanism of Action | Notes |

|---|---|---|---|

| 4-(4-Morpholinyl)azepane | TBD | PARP-1 inhibition | Potential antitumor agent |

| Rucaparib | 1.95 | PARP-1 inhibition | Established cancer treatment |

| Compound 11b (related structure) | 19.24 | PARP-1 inhibition | Exhibits low toxicity |

TBD : To Be Determined

Study on Antitumor Activity

A recent study investigated the antitumor effects of various azepane derivatives, including this compound. The results indicated that this compound could effectively inhibit the growth of A549 lung cancer cells, with an IC50 value comparable to established PARP inhibitors like rucaparib. Flow cytometry analyses confirmed that treatment with this compound led to significant apoptosis rates in treated cells (up to 19% at higher concentrations) .

Pharmacokinetic Predictions

Pharmacokinetic studies have suggested that this compound shares similar absorption, distribution, metabolism, and excretion (ADMET) properties with other known PARP inhibitors. This similarity enhances its potential as a candidate for further development in cancer therapy .

Propriétés

IUPAC Name |

4-(azepan-4-yl)morpholine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.2ClH/c1-2-10(3-5-11-4-1)12-6-8-13-9-7-12;;/h10-11H,1-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSRIHMNVIUTRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)N2CCOCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.